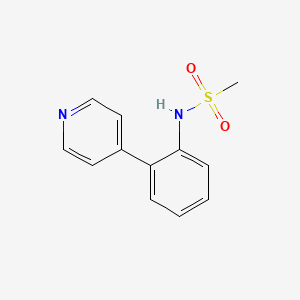
N-(2-pyridin-4-ylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-pyridin-4-ylphenyl)methanesulfonamide is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a pyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-4-ylphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridyl group is coupled with a halogenated phenyl sulfone under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-pyridin-4-ylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various sulfone and amine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-pyridin-4-ylphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its anti-inflammatory and antimicrobial properties. It has shown promise in the development of selective COX-2 inhibitors, which are used to treat pain and inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N-(2-pyridin-4-ylphenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The sulfonyl group plays a crucial role in the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine: Another COX-2 inhibitor with similar structural features.
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
Uniqueness
N-(2-pyridin-4-ylphenyl)methanesulfonamide stands out due to its unique combination of a pyridyl and phenyl sulfone moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
Propriétés
Formule moléculaire |
C12H12N2O2S |
|---|---|
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
N-(2-pyridin-4-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-17(15,16)14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-9,14H,1H3 |
Clé InChI |
CMBQHYPKNXJEFM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=CC=C1C2=CC=NC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













